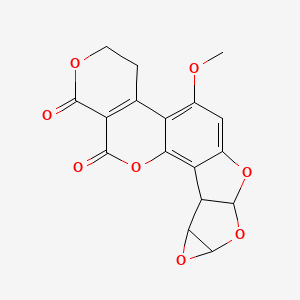

Aflatoxin G1 9,10-epoxide

描述

Significance of Aflatoxin G1 9,10-epoxide as a Reactive Metabolite in Mycotoxin Research

The primary significance of this compound in mycotoxin research lies in its role as the "ultimate" electrophilic and reactive species of AFG1. nih.gov This high reactivity allows it to form covalent adducts with cellular macromolecules, including DNA, RNA, and proteins. nih.govresearchgate.net The formation of these adducts, particularly with DNA, is a critical event that can lead to mutations and initiate carcinogenic processes. researchgate.netnih.govacs.org

Research has demonstrated that the major DNA adduct formed from AFG1 is trans-9,10-dihydro-9-(7-guanyl)-10-hydroxy-aflatoxin G1. nih.gov This adduct is structurally similar to the one formed by the well-studied Aflatoxin B1 (AFB1). nih.gov The ability of this compound to bind to the N7 position of guanine (B1146940) residues in DNA is a key factor in its genotoxicity. nih.govacs.org While AFG1 is generally considered to be a weaker carcinogen than AFB1, the study of its epoxide metabolite is crucial for understanding the full spectrum of aflatoxin-induced toxicity and for comparative toxicological studies between different aflatoxins. nih.gov The investigation into this compound helps to elucidate the mechanisms of action of G-group aflatoxins and contributes to a more comprehensive understanding of the risks associated with mycotoxin contamination in food and feed. nih.govnih.gov

Table 1: Comparison of Aflatoxin B1 and G1 Macromolecule Binding

| Macromolecule | Aflatoxin B1 Binding | Aflatoxin G1 Binding |

|---|---|---|

| DNA | Higher | Lower |

| Ribosomal RNA | Higher | Lower |

This table summarizes in vivo findings comparing the binding of Aflatoxin B1 and Aflatoxin G1 to cellular macromolecules, indicating lower binding for AFG1. nih.gov

Overview of Aflatoxin G1 Formation and its Metabolic Activation Precursors

Aflatoxin G1 is a secondary metabolite produced predominantly by fungal species such as Aspergillus parasiticus and Aspergillus nomius. nih.govnih.gov These fungi can contaminate various agricultural commodities. reviberoammicol.com The biosynthesis of AFG1 is a complex enzymatic process involving a cluster of genes. nih.govresearchgate.net Unlike Aspergillus flavus, which mainly produces B-type aflatoxins (AFB1 and AFB2), A. parasiticus has the genetic capacity to produce both B and G-type aflatoxins. nih.govnih.gov

The biosynthetic pathway for aflatoxins is intricate, starting from acetyl-CoA and involving more than 18 enzymatic steps. researchgate.net A key precursor in the later stages of the pathway is O-methylsterigmatocystin (OMST). reviberoammicol.comresearchgate.netnih.gov Research has shown that AFG1 and Aflatoxin G2 (AFG2) are produced from OMST and dihydro-O-methylsterigmatocystin (DHOMST), respectively. researchgate.netnih.gov It has been established that B-group aflatoxins are not precursors to G-group aflatoxins; instead, they are produced independently from the same substrates. nih.gov The conversion of these precursors into G-group aflatoxins involves specific enzymes, including a cytochrome P-450 monooxygenase encoded by the cypA gene, which is required for the formation of G aflatoxins but not B aflatoxins. nih.govresearchgate.netnih.gov

Once ingested, Aflatoxin G1 undergoes metabolic activation to become the reactive this compound. This bioactivation is primarily mediated by cytochrome P450 (CYP450) enzymes located in the liver and other tissues. mdpi.comscirp.org The epoxidation occurs at the double bond in the terminal furan (B31954) ring of the AFG1 molecule. mdpi.com This process is analogous to the activation of AFB1 to its reactive epoxide form. mdpi.comnih.gov The resulting epoxide is highly unstable and readily reacts with nucleophilic sites on cellular macromolecules, which is the basis for its toxicity. nih.govresearchgate.net

Table 2: Key Precursors and Enzymes in Aflatoxin G1 Biosynthesis and Activation

| Compound/Enzyme | Role |

|---|---|

| Aspergillus parasiticus | Fungal species that produces Aflatoxin G1. nih.govnih.gov |

| O-methylsterigmatocystin (OMST) | A late-stage precursor in the biosynthesis of Aflatoxin G1. researchgate.netnih.gov |

| Cytochrome P450 monooxygenase (cypA) | An enzyme essential for the formation of G-group aflatoxins. nih.gov |

| Cytochrome P450 (CYP450) enzymes | Mediate the metabolic activation of Aflatoxin G1 to its epoxide form. mdpi.com |

This table outlines the key fungal species, precursors, and enzymes involved in the creation and metabolic activation of Aflatoxin G1.

属性

CAS 编号 |

120476-24-6 |

|---|---|

分子式 |

C17H12O8 |

分子量 |

344.3 g/mol |

IUPAC 名称 |

(3R,4R,6S,8S)-12-methoxy-5,7,9,17,21-pentaoxahexacyclo[11.8.0.02,10.03,8.04,6.014,19]henicosa-1,10,12,14(19)-tetraene-18,20-dione |

InChI |

InChI=1S/C17H12O8/c1-20-6-4-7-10(11-13-17(24-13)25-16(11)22-7)12-8(6)5-2-3-21-14(18)9(5)15(19)23-12/h4,11,13,16-17H,2-3H2,1H3/t11-,13-,16+,17+/m1/s1 |

InChI 键 |

LINLJHREPZSLCI-AQMVCYDESA-N |

SMILES |

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C6C(O6)OC5OC4=C1 |

手性 SMILES |

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4[C@@H]5[C@@H]6[C@@H](O6)O[C@@H]5OC4=C1 |

规范 SMILES |

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5C6C(O6)OC5OC4=C1 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Aflatoxin G1 9,10-epoxide; |

产品来源 |

United States |

Metabolic Activation and Formation of Aflatoxin G1 9,10 Epoxide

Enzymatic Biotransformation Pathways of Aflatoxin G1 to its Epoxide

The conversion of Aflatoxin G1 (AFG1) into its reactive 9,10-epoxide is primarily an oxidative process mediated by specific enzyme systems within the body. This metabolic activation is a crucial determinant of the mycotoxin's carcinogenic potential.

Role of Cytochrome P450 Monooxygenases (CYPs) in Epoxidation

The principal pathway for the metabolic activation of AFG1 involves the cytochrome P450 (CYP450) superfamily of heme-containing monooxygenases. mdpi.com These enzymes are central to the metabolism of a vast array of xenobiotics, including mycotoxins. The epoxidation reaction occurs at the double bond in the terminal furan (B31954) ring of the AFG1 molecule, resulting in the formation of the highly unstable and electrophilic Aflatoxin G1 9,10-epoxide. mdpi.com This process is analogous to the well-documented activation of Aflatoxin B1 (AFB1). mdpi.comresearchgate.net

Several isoforms of the CYP450 system have been implicated in the epoxidation of aflatoxins. While research has more extensively focused on AFB1, the data suggests that similar isoforms are responsible for activating AFG1. mdpi.com The primary human liver enzymes involved in aflatoxin epoxidation are CYP3A4 and CYP1A2. mdpi.comresearchgate.netnih.gov Molecular docking studies indicate that AFG1 fits within the active sites of these enzymes, positioning the furan ring's double bond for the epoxidation reaction. mdpi.com

The relative contribution of different CYP isoforms can vary between species and individuals, influencing susceptibility to aflatoxin-induced carcinogenesis. nih.gov For instance, in humans, CYP3A4 is considered the predominant enzyme for aflatoxin activation. nih.gov Other isoforms, such as CYP3A5, also contribute to the formation of the reactive exo-epoxide. nih.gov The specificity of these enzymes plays a critical role in determining the balance between metabolic activation and detoxification pathways.

Table 1: Key Cytochrome P450 Isoforms in Aflatoxin Metabolism

| CYP Isoform | Role in Aflatoxin Epoxidation | Species Studied |

|---|---|---|

| CYP3A4 | Major enzyme for exo-epoxide formation. mdpi.comnih.gov | Human, Chicken mdpi.comnih.govnih.gov |

| CYP1A2 | Generates both exo- and endo-epoxides. mdpi.comnih.gov | Human, Chicken mdpi.comnih.govnih.gov |

| CYP3A5 | Primarily metabolizes aflatoxins to the exo-8,9-epoxide. nih.gov | Human nih.gov |

| CYP2A6 | Implicated in the bioactivation of aflatoxins. nih.gov | Chicken, Quail nih.gov |

Contribution of Other Enzymatic Systems (e.g., Lipoxygenase, Prostaglandin H Synthase)

Beyond the cytochrome P450 system, other enzymatic pathways can contribute to the bioactivation of aflatoxins, particularly in extrahepatic tissues where CYP450 activity may be lower. oup.comnih.gov Prostaglandin H synthase (PHS), an enzyme involved in the synthesis of prostaglandins, can co-oxidize aflatoxins during the turnover of arachidonic acid. oup.comoup.comnih.gov This process, mediated by the peroxidase activity of PHS, can generate the reactive epoxide metabolite. oup.comoup.com

Similarly, lipoxygenases, which catalyze the dioxygenation of polyunsaturated fatty acids, have been shown to bioactivate aflatoxins. oup.comacs.orgnih.gov This pathway may be particularly relevant in tissues like the lungs. oup.com The mechanism involves the generation of peroxyl radicals during the lipoxygenase reaction, which then co-oxidize the aflatoxin molecule to its epoxide. oup.com While most studies on these alternative pathways have focused on AFB1, the similar chemical structure of AFG1 suggests it could also be a substrate for these enzymes.

Isomeric Forms and Stereoselectivity of Epoxide Formation

The epoxidation of the terminal furan ring of Aflatoxin G1 is a stereoselective process, resulting in the formation of two distinct diastereomers of the 9,10-epoxide. The orientation of the new epoxide ring relative to the plane of the aflatoxin molecule defines these isomers.

Distinguishing Exo- and Endo-epoxide Isomers

The two isomeric forms are designated as exo-Aflatoxin G1 9,10-epoxide and endo-Aflatoxin G1 9,10-epoxide. nih.gov

Exo-epoxide: The epoxide oxygen atom is located on the opposite side of the plane of the coumarin (B35378) ring system.

Endo-epoxide: The epoxide oxygen atom is situated on the same side as the coumarin ring.

This structural difference is critical, as it dictates the reactivity and ultimate biological activity of the epoxide. nih.govtandfonline.com The formation of these isomers is dependent on the specific enzyme catalyzing the reaction; for example, human CYP1A2 can generate a significant proportion of the endo-epoxide of AFB1, whereas CYP3A4 produces almost exclusively the exo isomer. nih.govacs.org

Reactivity and Biological Relevance of the Exo-epoxide

The exo-epoxide is the biologically significant isomer responsible for the genotoxic and carcinogenic effects of Aflatoxin G1. mdpi.comnih.gov Its stereochemistry allows for favorable intercalation into the DNA double helix, positioning the electrophilic epoxide ring for nucleophilic attack by the N7 atom of guanine (B1146940) residues. nih.govtandfonline.com This reaction forms covalent DNA adducts (specifically, AFG1-N7-guanine), which are the primary promutagenic lesions. mdpi.comnih.gov

Table 2: Comparison of Aflatoxin G1 Epoxide Isomers

| Property | exo-Aflatoxin G1 9,10-epoxide | endo-Aflatoxin G1 9,10-epoxide |

|---|---|---|

| Stereochemistry | Epoxide oxygen is on the opposite face of the ring system. | Epoxide oxygen is on the same face of the ring system. |

| Reactivity with DNA | Highly reactive; readily forms adducts with guanine. nih.govtandfonline.comnih.gov | Poorly reactive; considered non-genotoxic. acs.orgnih.gov |

| Biological Relevance | The primary ultimate carcinogenic form of Aflatoxin G1. mdpi.comnih.gov | Minimal contribution to genotoxicity. acs.org |

| Stability | Extremely unstable in aqueous solution. acs.orgtandfonline.com | More stable than the exo-isomer. acs.org |

Non-Enzymatic Epoxide Generation and Hydrolysis

Non-Enzymatic Epoxide Generation:

Current scientific literature does not support a significant biological pathway for the non-enzymatic generation of this compound. The formation of this reactive metabolite is overwhelmingly attributed to the enzymatic action of cytochrome P450 monooxygenases.

Hydrolysis:

Once formed, the this compound is an unstable and highly reactive molecule. It is subject to rapid hydrolysis, a chemical reaction in which the epoxide ring is opened by the addition of a water molecule. This process is a critical detoxification pathway, as it converts the reactive epoxide into the less reactive Aflatoxin G1 9,10-dihydrodiol.

The hydrolysis of Aflatoxin B1 exo-8,9-epoxide is a rapid, spontaneous reaction that does not require enzymatic catalysis. nih.gov The table below presents the kinetic data for the hydrolysis of Aflatoxin B1 exo-8,9-epoxide, which is considered a reliable proxy for the hydrolysis of this compound due to their structural similarities.

| Compound | Reaction | Half-life (t½) | Conditions |

| Aflatoxin B1 exo-8,9-epoxide | Spontaneous Hydrolysis | ~1 second | 25°C, neutral pH acs.orgnih.gov |

The rapid rate of hydrolysis highlights the transient nature of the this compound within the biological system. Its reactivity is a double-edged sword; while it allows for detoxification through hydrolysis, it also enables the epoxide to react with cellular macromolecules, leading to toxicity and carcinogenicity.

Molecular Interactions and Adduct Formation of Aflatoxin G1 9,10 Epoxide

DNA Adduct Formation by Aflatoxin G1 9,10-epoxide

The genotoxicity of Aflatoxin G1 (AFG1) is mediated by its metabolic activation to the highly reactive this compound. This electrophilic intermediate readily reacts with cellular macromolecules, most notably deoxyribonucleic acid (DNA), to form covalent adducts. This process is considered a critical initiating event in the mechanism of chemical carcinogenesis associated with this mycotoxin.

The primary and major DNA adduct formed by the reaction of this compound with DNA has been identified and structurally characterized. nih.gov This adduct is the trans-9,10-dihydro-9-(7-guanyl)-10-hydroxy-aflatoxin G1. nih.gov Its structure arises from the covalent attachment of the C9 carbon of the AFG1 epoxide to the N7 atom of the guanine (B1146940) base within the DNA sequence. nih.gov The "trans" configuration describes the stereochemistry of the hydroxyl group at the C10 position relative to the guanine moiety at the C9 position. This specific adduct has been consistently identified as the principal product whether the AFG1 is activated in vivo, in vitro via microsomal enzymes, or through chemical oxidation with agents like 3-chloroperbenzoic acid. nih.gov

The DNA adduct formed by AFG1 is structurally analogous to the major adduct formed by the more potent carcinogen, Aflatoxin B1 (AFB1), which forms the trans-8,9-dihydro-8-(N7-guanyl)-9-hydroxy-aflatoxin B1 adduct. nih.gov Despite this structural similarity, significant differences exist in their interaction with DNA.

A key structural distinction between the two mycotoxins is the presence of a delta-lactone ring in AFG1, compared to the cyclopentenone ring in AFB1. nih.gov This makes the AFG1 molecule less planar than AFB1, which in turn reduces its DNA binding affinity by approximately one order of magnitude. nih.gov Consequently, in vivo and in vitro studies have demonstrated that the level of AFG1 binding to DNA and ribosomal RNA is lower than that of AFB1. nih.gov

Interestingly, while microsomal activation results in less AFG1 binding to DNA compared to AFB1, the chemical reactivity of the respective epoxides, when generated through peracid oxidation, is similar. nih.gov This suggests that the disparity in adduct formation in vivo is not due to an inherent difference in the reactivity of the epoxide itself, but may be influenced by other factors such as the reduced binding affinity of the parent AFG1 molecule and its lower lipophilicity compared to AFB1. nih.govnih.gov As the concentration of available DNA decreases, the ratio of adducts formed by AFG1 9,10-epoxide relative to those formed by AFB1 8,9-epoxide also decreases, highlighting the importance of DNA binding affinity in the efficiency of adduct formation. nih.gov

| Property | Aflatoxin G1 (AFG1) | Aflatoxin B1 (AFB1) | Reference |

|---|---|---|---|

| Core Ring Structure | Delta-lactone ring | Cyclopentenone ring | nih.gov |

| Molecular Planarity | Less planar | More planar | nih.gov |

| Relative DNA Binding Affinity | Lower (approx. 10-fold less) | Higher | nih.gov |

| Major DNA Adduct | trans-9,10-dihydro-9-(N7-guanyl)-10-hydroxy-AFG1 | trans-8,9-dihydro-8-(N7-guanyl)-9-hydroxy-AFB1 | nih.gov |

| Adduct Levels (in vivo) | Lower | Higher | nih.gov |

The reaction between this compound and DNA exhibits a high degree of regioselectivity. The primary site of covalent modification is the N7 atom of guanine residues. nih.gov This is consistent with the well-documented mechanism of the related AFB1 8,9-epoxide, which reacts almost exclusively at the N7 position of guanine. nih.govnih.gov The N7 position of guanine is highly nucleophilic, making it a prime target for electrophilic attack by the reactive epoxide. Formation of this AFG1-N7-guanine adduct introduces a significant lesion into the DNA, disrupting its normal structure and function. nih.gov

The covalent binding of this compound to guanine is not a random collision event but is preceded by a critical non-covalent interaction. The planar aromatic system of the aflatoxin molecule facilitates its insertion, or intercalation, between the base pairs of the DNA double helix. nih.gov Although the less planar structure of AFG1 reduces its binding affinity compared to AFB1, studies confirm that AFG1 still binds to B-form DNA via an intercalative mechanism. nih.gov

This initial intercalation step is crucial as it positions the reactive epoxide in close proximity and proper orientation to the target N7 atom of guanine, thereby facilitating the subsequent nucleophilic attack. researchgate.net For the analogous AFB1 epoxide, this process is understood to enable an SN2 reaction from the intercalated state. nih.govresearchgate.net The formation of this precovalent, intercalated complex enhances the efficiency of the adduction reaction. nih.gov

| Step | Description | Reference |

|---|---|---|

| 1. Non-covalent Binding | The AFG1 9,10-epoxide molecule reversibly intercalates between the base pairs of the DNA double helix. | nih.gov |

| 2. Complex Formation | An intercalated transition-state complex is formed, positioning the epoxide favorably relative to the guanine base. | researchgate.net |

| 3. Covalent Adduction | A nucleophilic SN2 attack from the N7 atom of guanine onto the epoxide ring occurs, forming a stable covalent bond. | nih.govnih.govresearchgate.net |

Kinetics and Thermodynamics of DNA Adduct Formation

The formation of DNA adducts by this compound is a critical step in its mechanism of genotoxicity. While detailed kinetic and thermodynamic studies are more extensively available for the analogous aflatoxin B1 8,9-epoxide, the fundamental processes are considered to be similar for this compound due to their structural similarities. The process is initiated by the metabolic activation of aflatoxin G1 to its reactive epoxide form by cytochrome P450 enzymes. nih.gov

The reaction with DNA proceeds via the formation of a covalent bond between the epoxide and the N7 position of guanine residues. nih.gov This reaction is known to be rapid. For the analogous aflatoxin B1 8,9-epoxide, experimental data has been fitted to a model where the epoxide first forms a reversible complex with DNA, followed by the covalent reaction with guanine. nih.govnih.gov

Stopped-flow kinetic analysis of the interaction of aflatoxin B1 8,9-epoxide with DNA revealed a rapid process representing the conjugation of the epoxide with DNA. nih.govnih.gov The rate of hydrolysis of the epoxide is accelerated in the presence of DNA. nih.govnih.gov It is postulated that the epoxide intercalates between the base pairs of DNA, and a localized proton field on the periphery of the DNA provides acid catalysis for the conjugation reaction. nih.govnih.gov

| Parameter | Value | Method |

|---|---|---|

| Dissociation Constant (Kd) | 0.43 mg/mL (1.4 mM monomer equivalents) | Reversible complex formation model |

| Reaction Rate with Guanine (k_cat) | 35 s⁻¹ | Reversible complex formation model |

| Extrapolated Maximum Rate of Conjugation | 42 s⁻¹ | Kinetic spectral analysis |

| Half-maximal Velocity (K_m) | 1.8 mg/mL (5.8 mM monomer equivalents) | Kinetic spectral analysis |

| Spontaneous Hydrolysis Rate in H₂O (25°C) | 0.6 s⁻¹ | Stopped-flow kinetics |

Thermodynamic studies on DNA duplexes containing aflatoxin B1-formamidopyrimidine adducts, a product of the initial N7-guanine adduct, have shown that the adduction affects the thermal stability of the DNA. nih.gov The binding free energy of aflatoxin B1 with human serum albumin has been determined to be -26.90 kJ mol⁻¹, suggesting a spontaneous binding process, with a positive entropy change indicating a partial decomposition of the solvation shells of the interacting molecules. consensus.app While this data pertains to protein binding, it provides insight into the thermodynamic favorability of such interactions.

Consequences of DNA Adduction: Depurination and Apurinic Site Formation

The formation of the aflatoxin G1-N7-guanine adduct introduces significant instability to the DNA structure. The primary and most immediate consequence of this adduction is the weakening of the N-glycosidic bond that connects the adducted guanine base to the deoxyribose sugar in the DNA backbone. This destabilization facilitates the spontaneous cleavage of this bond, a process known as depurination.

Depurination results in the removal of the entire aflatoxin-modified guanine base, leaving behind an apurinic (AP) site. researchgate.net An AP site is a lesion in the DNA where a purine (B94841) base (either adenine (B156593) or guanine) has been lost. The formation of AP sites is a significant form of DNA damage as it disrupts the genetic code and can interfere with essential cellular processes such as DNA replication and transcription.

The chemical instability of the aflatoxin-N7-guanine adduct makes it prone to further rearrangement. The imidazole (B134444) ring of the adducted guanine can open, leading to the formation of the more stable but also mutagenic aflatoxin-formamidopyrimidine (FAPY) adduct. nih.govnih.gov

Protein Adduction by this compound

Formation of Covalent Adducts with Cellular Proteins

A major target for adduction by aflatoxins is serum albumin, the most abundant protein in blood plasma. mdpi.com The covalent binding of aflatoxin epoxides to serum albumin has been well-documented. mdpi.com Specifically for aflatoxin G1, a major adduct with albumin has been identified and characterized in rats following exposure to the toxin. nih.gov This binding is considered to be effectively irreversible. nih.gov

The levels of aflatoxin G1-albumin adducts have been shown to have a linear dose-response relationship in rats. nih.gov However, the extent of binding of aflatoxin G1 to albumin is lower than that of the more extensively studied aflatoxin B1. nih.gov

Specific Protein Targets and Adduct Characterization

The primary specific protein target for this compound that has been characterized in detail is serum albumin. nih.gov The covalent adduct forms primarily with lysine (B10760008) residues on the albumin molecule. mdpi.com

The characterization of the aflatoxin G1-lysine adduct has been achieved through various analytical techniques. The product isolated from in vivo modified albumin was found to be identical in chromatographic retention time to a synthetically prepared standard. nih.gov This in vitro product, aflatoxin G1-lysine, has been characterized using:

UV and Fluorescence Spectroscopy : To determine its spectral properties. nih.gov

¹H and ¹³C-NMR Spectroscopy : To elucidate its chemical structure. nih.gov

Fast Atom Bombardment Mass Spectrometry (FAB-MS) : To confirm its molecular weight. nih.gov

| Parameter | Finding |

|---|---|

| Specific Protein Target | Serum Albumin |

| Amino Acid Residue | Lysine |

| Characterization Methods | UV-Vis Spectroscopy, Fluorescence Spectroscopy, ¹H-NMR, ¹³C-NMR, Fast Atom Bombardment Mass Spectrometry |

| In Vivo Formation | Confirmed in rats with a linear dose-response |

| Comparative Binding | Lower than Aflatoxin B1 |

The identification and characterization of this specific protein adduct are significant for biomonitoring human exposure to aflatoxins. nih.gov

Genotoxicity and Mutagenesis Mechanisms Induced by Aflatoxin G1 9,10 Epoxide

Induction of DNA Damage and Repair Responses

The interaction of Aflatoxin G1 9,10-epoxide with the genome initiates a cascade of DNA damage and triggers complex cellular repair and checkpoint responses. The formation of bulky DNA adducts is the primary insult, leading to structural distortions of the DNA helix that, if unrepaired, can result in persistent lesions and severe genetic consequences.

This compound covalently binds to DNA, primarily at the N7 position of guanine (B1146940) residues, forming bulky adducts researchgate.net. This initial lesion, analogous to the well-documented AFB1-N7-Gua adduct, is unstable nih.govnih.gov. It can lead to the breaking of the bond between the guanine base and the deoxyribose sugar, resulting in an apurinic (AP) site. Furthermore, the initial adduct can undergo chemical rearrangement to form a more stable, ring-opened formamidopyrimidine (FAPy) adduct, which is a persistent DNA lesion nih.govnih.gov.

These bulky adducts and AP sites disrupt the normal processes of DNA replication and transcription researchgate.net. The cellular processing of these lesions can lead to the formation of DNA strand breaks. Studies have demonstrated that aflatoxins can induce both single-strand and double-strand breaks mdpi.com. The persistence of these lesions, particularly the stable FAPy adducts, is a critical factor in the mutagenicity of the compound, as they can cause DNA polymerases to stall or insert incorrect bases during replication nih.govoup.com.

Table 1: DNA Damage and Lesion Progression Induced by Aflatoxin Epoxides

| Initial Event | Primary Lesion | Consequence | Persistent Lesion |

|---|---|---|---|

| Covalent binding of epoxide to DNA | Bulky Adduct (e.g., Aflatoxin-N7-Guanine) researchgate.netnih.gov | Helix distortion; Unstable | Apurinic (AP) Site; Aflatoxin-FAPy Adduct nih.govnih.gov |

| Processing of adducts/AP sites | DNA Replication/Repair | DNA Strand Breaks mdpi.com | Potential for mutations |

Modulation of DNA Damage Checkpoint Responses

In response to DNA damage, cells activate complex signaling pathways known as DNA damage checkpoints to arrest the cell cycle and allow time for repair. However, studies on aflatoxins reveal an incomplete and inefficient activation of these critical checkpoints.

Exposure to genotoxic doses of aflatoxin induces DNA adducts and strand breaks, which are recognized by sensor proteins that typically activate downstream kinases like Chk1 and Chk2 nih.gov. Despite the presence of persistent DNA damage markers, aflatoxin-exposed cells often fail to phosphorylate and activate these key checkpoint kinases nih.gov. This leads to a failure to induce a p53-dependent G1 arrest or a sustained G2/M arrest nih.gov. This defective response allows cells with damaged DNA to proceed through the cell cycle, significantly increasing the probability of fixing mutations in the genome. This bypassing of p53 activation is a key contributor to the high mutagenic and carcinogenic potential of aflatoxins nih.gov.

The primary defense mechanism for repairing the bulky, helix-distorting DNA adducts formed by this compound is the Nucleotide Excision Repair (NER) pathway nih.gov. NER is a versatile repair system that recognizes and removes a wide variety of DNA lesions.

The process involves the recognition of the lesion, followed by a dual incision in the damaged DNA strand on either side of the adduct. The resulting oligonucleotide fragment containing the damage is then removed. Research indicates that a sub-pathway of NER, known as Transcription-Coupled Repair (TCR), plays a major role in the removal of aflatoxin-induced adducts oup.com. TCR preferentially repairs damage on the transcribed strand of active genes, highlighting the cell's priority to maintain the integrity of actively used genetic information.

Mutational Spectrum and Specific Gene Targets

The failure to properly repair DNA damage induced by this compound before DNA replication leads to a characteristic pattern of mutations, with a specific predilection for certain DNA sequences and genes.

The most prominent mutational signature associated with aflatoxin exposure is the G:C to T:A transversion oup.comnih.gov. This specific type of point mutation is believed to arise when DNA polymerases encounter an unrepaired aflatoxin-guanine adduct or an abasic site derived from it during replication. The polymerase often incorrectly inserts an adenine (B156593) opposite the damaged site, which, following the next round of replication, results in a G to T change in the DNA sequence. This mutational pattern is so characteristic that it is considered a molecular signature of aflatoxin exposure and is a dominant feature in the mutational landscape of aflatoxin-associated cancers mdpi.compnas.orgnih.gov. Analyses of tumors from individuals exposed to aflatoxin consistently show a high frequency of C/G > A/T transversions oup.com.

A critical target for aflatoxin-induced mutagenesis is the TP53 tumor suppressor gene, which plays a central role in preventing cancer formation. A remarkable number of hepatocellular carcinomas (HCC) from regions with high aflatoxin exposure contain a specific hotspot mutation at codon 249 of the TP53 gene mdpi.compnas.org.

This hotspot mutation is almost exclusively a G:C to T:A transversion at the third position of codon 249 (AGG to AGT) nih.govpnas.org. This specific transversion results in an amino acid substitution from arginine to serine (R249S) mdpi.com. The R249S mutation is considered a molecular fingerprint of aflatoxin exposure and is frequently detected in HCC cases from areas with high dietary contamination mdpi.comamegroups.org. The specificity of this mutation suggests that the DNA sequence or chromatin structure at this particular codon makes it exceptionally susceptible to adduction by the aflatoxin epoxide nih.gov. The resulting mutant p53 protein not only loses its tumor-suppressive function but may also gain oncogenic properties, contributing significantly to hepatocarcinogenesis mdpi.com.

Table 2: Mutational Signature of Aflatoxin Epoxide

| Feature | Description |

|---|---|

| Predominant Mutation Type | G:C to T:A Transversion oup.comnih.govpnas.org |

| Key Gene Target | TP53 Tumor Suppressor Gene mdpi.comamegroups.org |

| Hotspot Codon | Codon 249 pnas.org |

| Specific Mutation | AGG → AGT (Arginine → Serine; R249S) nih.govmdpi.com |

Epigenetic Modifications and Gene Expression Alterations

The reactive nature of this compound, particularly its ability to form adducts with DNA, suggests a potential for interference with epigenetic regulatory mechanisms. However, specific research detailing these effects for this particular compound is limited. The following sections outline the established mechanisms through which genotoxic agents can induce epigenetic changes.

DNA Methylation Changes

Direct studies comprehensively detailing the impact of this compound on DNA methylation patterns are not extensively present in the current scientific literature. Genotoxic compounds, through the formation of DNA adducts or the induction of oxidative stress, can interfere with the function of DNA methyltransferases (DNMTs), the enzymes responsible for maintaining methylation patterns. This interference can lead to global hypomethylation, potentially causing genomic instability, or gene-specific hypermethylation, which can silence tumor suppressor genes.

Histone Modifications

Information specifically documenting the influence of this compound on histone modifications is scarce. Histones, the proteins around which DNA is wound, are subject to various post-translational modifications, including acetylation, methylation, and phosphorylation. These modifications regulate chromatin structure and gene accessibility. The formation of DNA adducts by chemical agents can obstruct the access of histone-modifying enzymes to the DNA, leading to aberrant gene expression profiles that may contribute to carcinogenesis.

Modulation of miRNA Maturation

The precise effects of this compound on the maturation and function of microRNAs (miRNAs) have not been fully elucidated. MiRNAs are small non-coding RNA molecules that play a critical role in post-transcriptional gene regulation. It is theorized that DNA damage and cellular stress induced by genotoxic agents can alter the expression of genes involved in miRNA biogenesis or the expression of the miRNAs themselves, leading to widespread dysregulation of cellular processes.

Cellular Cycle Perturbations Induced by this compound

The formation of DNA adducts by this compound is a form of significant DNA damage that can trigger cellular checkpoint responses. These checkpoints are critical for halting the cell cycle to allow time for DNA repair, thereby preventing the propagation of mutations.

However, studies on related aflatoxins suggest that their genotoxic effects can be associated with a defective DNA damage response bilkent.edu.trnih.gov. Despite inducing DNA adducts and strand breaks, these compounds may elicit an incomplete and inefficient checkpoint activation bilkent.edu.trnih.gov. This failure to properly arrest the cell cycle in the presence of genetic damage allows cells to proceed with division, potentially fixing mutations and contributing to the high mutagenic and carcinogenic potential of these mycotoxins nih.gov. This defective response may involve a failure to activate key checkpoint kinases and the tumor suppressor protein p53, thus bypassing the normal G1 arrest or sustained G2/M arrest typically seen after DNA damage bilkent.edu.trnih.gov.

Oxidative Stress as a Contributory Factor in Genotoxicity

Beyond direct covalent binding to DNA, the genotoxicity of Aflatoxin G1 is significantly amplified by its ability to induce oxidative stress nih.gov. The metabolic processes that activate Aflatoxin G1 can lead to the overproduction of reactive oxygen species (ROS) nih.gov.

ROS can inflict further damage upon cellular macromolecules, including lipids, proteins, and nucleic acids. The consequences of this oxidative assault include:

Increased Lipid Peroxidation : ROS can attack polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation. An increase in markers such as malondialdehyde (MDA) is indicative of this damage nih.gov.

Depletion of Antioxidant Defenses : The cell's natural antioxidant systems can become overwhelmed. Studies on Aflatoxin G1 have shown a decrease in the levels of total antioxidant capacity (TAC) and key antioxidant enzymes like superoxide (B77818) dismutase (SOD) nih.gov.

Oxidative DNA Damage : ROS can directly damage DNA, causing lesions such as 8-hydroxyguanine (B145757) and inducing DNA double-strand breaks bilkent.edu.trnih.gov. This type of damage is a major contributor to the mutagenic effects of the toxin nih.gov.

Research has demonstrated that Aflatoxin G1 induces oxidative DNA damage and triggers apoptosis through ROS-mediated signaling pathways in human lung cells nih.gov. Pre-treatment with antioxidants can reduce ROS generation and subsequent DNA damage, highlighting the critical role of oxidative stress in the genotoxicity of Aflatoxin G1 nih.gov.

| Biomarker | Observed Effect | Cellular Consequence | Reference |

|---|---|---|---|

| Reactive Oxygen Species (ROS) | Increase | Induces oxidative damage to DNA, proteins, and lipids. | nih.gov |

| Malondialdehyde (MDA) | Increase | Indicates increased lipid peroxidation and cell membrane damage. | nih.gov |

| Superoxide Dismutase (SOD) | Decrease | Represents depletion of a key antioxidant enzyme. | nih.gov |

| Total Antioxidant Capacity (TAC) | Decrease | Indicates an overwhelmed cellular antioxidant defense system. | nih.gov |

| γH2AX | Upregulation | Marker for DNA double-strand breaks. | nih.gov |

Biotransformation and Detoxification of Aflatoxin G1 9,10 Epoxide

Phase II Metabolic Conjugation Pathways

Phase II metabolism involves the conjugation of the reactive epoxide with endogenous molecules, which increases its water solubility and facilitates its excretion from the body. These pathways are essential for mitigating the toxic effects of Aflatoxin G1 9,10-epoxide.

The conjugation of this compound with glutathione (B108866) (GSH) is a major detoxification pathway, catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). This reaction neutralizes the high reactivity of the epoxide, preventing it from binding to critical cellular targets like DNA. While the mechanism is well-documented for the analogous Aflatoxin B1 8,9-epoxide, specific research on the kinetics and catalytic efficiency of GST isoforms for this compound is limited. However, it is understood that GSTs play a significant role in the detoxification of AFG1 by facilitating the formation of a more water-soluble and less toxic glutathione conjugate.

Detailed research providing specific kinetic parameters (such as K_m and V_max) and the catalytic efficiency of various GST isoforms in the conjugation of this compound is not extensively available in the current scientific literature. Studies have predominantly focused on Aflatoxin B1. For Aflatoxin B1, it is known that different GST isoforms exhibit varying degrees of catalytic activity towards its epoxide, and this variation can influence inter-individual and inter-species susceptibility to aflatoxin-induced carcinogenesis. It is hypothesized that a similar relationship exists for Aflatoxin G1, but specific data is lacking.

Glucuronidation is another important Phase II detoxification reaction where UDP-glucuronosyltransferases (UGTs) catalyze the transfer of glucuronic acid to the toxic metabolite. Research has shown that bile from rats administered Aflatoxin G1 contained glucuronide conjugates, indicating that this is a relevant detoxification pathway for AFG1 or its metabolites nih.gov. However, the specific metabolite of AFG1 that undergoes glucuronidation and the enzymes involved have not been fully characterized. It is plausible that the hydroxylated metabolites of AFG1 or the dihydrodiol formed from the epoxide could be substrates for UGTs.

Information regarding the conjugation of this compound with sulfate (B86663) or amino acids is scarce in the scientific literature. While these conjugation reactions are known detoxification pathways for various xenobiotics, their specific role in the metabolism and detoxification of this compound has not been established.

Glutathione Conjugation Mediated by Glutathione S-Transferases (GSTs)

Role of Epoxide Hydrolase in Epoxide Detoxification

Epoxide hydrolases are enzymes that catalyze the hydrolysis of epoxides to their corresponding trans-dihydrodiols. This action can be a detoxification pathway, as the resulting diols are generally less reactive than the parent epoxides. However, the role of epoxide hydrolase in the detoxification of aflatoxin epoxides is a subject of debate. For Aflatoxin B1 8,9-epoxide, which is highly unstable and has a very short half-life, the contribution of epoxide hydrolase to its detoxification is considered to be minimal compared to the rapid spontaneous hydrolysis and the efficient conjugation by GSTs acs.orgnih.gov. There is a lack of specific research investigating the activity of epoxide hydrolase on the this compound. Given the structural similarities to the Aflatoxin B1 epoxide, it is possible that its role is also limited, but further investigation is required to confirm this.

Enzymatic Bioremediation and Microbial Degradation Strategies

The biotransformation and detoxification of Aflatoxin G1 (AFG1) 9,10-epoxide, the reactive electrophilic intermediate of AFG1, are critical areas of research for mitigating the toxic and carcinogenic effects of this mycotoxin. Strategies primarily focus on preventing the formation of the epoxide by degrading the parent molecule, Aflatoxin G1, or by detoxifying the epoxide once formed. These approaches often employ whole microorganisms or specific enzymes.

Microorganism-Mediated Detoxification Mechanisms

A variety of microorganisms, including bacteria, yeasts, and fungi, have demonstrated the ability to degrade aflatoxins. frontiersin.org The primary mechanism of aflatoxin toxicity involves its bioactivation to a reactive epoxide by cytochrome P450 enzymes. frontiersin.org Therefore, microbial degradation of the parent AFG1 molecule is a crucial detoxification strategy as it prevents the formation of the highly reactive 9,10-epoxide.

Microorganisms can detoxify aflatoxins through mechanisms of physical binding to the cell wall surface or through metabolic degradation into less toxic compounds. nih.gov Several microbial species have been identified for their capacity to degrade Aflatoxin G1. For instance, a strain of Bacillus subtilis isolated from pistachio nuts has been screened for its ability to detoxify Aflatoxin G1, among others. researchgate.net Postbiotic metabolites from Lactiplantibacillus plantarum have also been shown to significantly reduce the levels of AFG1.

The detoxification process often involves modification of the key toxic sites within the aflatoxin molecule, namely the furan (B31954) and lactone rings. nih.gov While detailed pathways for the microbial degradation of the AFG1 9,10-epoxide specifically are not extensively documented, the degradation of the precursor molecule is the most effective method of preventing its formation and subsequent toxicity.

Table 1: Microorganisms Involved in Aflatoxin G1 Degradation

| Microorganism Strain | Type | Efficacy/Observation |

| Bacillus subtilis UTBSP1 | Bacterium | Screened for detoxification of Aflatoxins B1, M1, and G1. researchgate.net |

| Lactiplantibacillus plantarum | Bacterium | Postbiotics significantly reduced levels of Aflatoxins B1, B2, G1, and G2. researchgate.net |

| Trichoderma reesei CGMCC3.5218 | Fungus | Demonstrated capability to remove high doses of aflatoxins. frontiersin.org |

| Aspergillus niger ND-1 | Fungus | Culture supernatant showed significant degradation of Aflatoxin B1, a structurally similar compound. frontiersin.org |

| Pseudomonas aeruginosa | Bacterium | Capable of degrading Aflatoxin B1. frontiersin.org |

Enzyme-Based Degradation Approaches and Pathways

Enzymatic detoxification is considered a highly specific, efficient, and environmentally friendly approach to mycotoxin remediation. frontiersin.org The detoxification of aflatoxins, including AFG1, primarily targets the double bond in the terminal furan ring, which is the site of metabolic activation to the carcinogenic epoxide.

The general enzymatic pathway for detoxifying aflatoxins like AFG1 involves two key steps:

Epoxidation : The parent aflatoxin molecule is converted to its reactive epoxide intermediate. While this is a step in toxification within the body, some microbial enzymes can perform this step as a prelude to detoxification. nih.govresearchgate.net

Hydrolysis : The highly reactive and toxic epoxide is hydrolyzed to form a much less toxic dihydrodiol derivative. nih.govresearchgate.net

Several enzymes have been identified that can catalyze these reactions, although much of the research has focused on the detoxification of the more prevalent Aflatoxin B1 (AFB1). Given the structural similarities between AFB1 and AFG1, the enzymatic mechanisms are considered analogous.

Aflatoxin Oxidase (AFO) : This enzyme, isolated from the edible fungus Armillariella tabescens, can act on the furan ring of AFB1, converting it to the epoxide, which is then hydrolyzed to the corresponding dihydrodiol. nih.govnih.govmdpi.com This process significantly reduces the molecule's toxicity.

Laccases : These enzymes, often extracted from white-rot fungi like Cerrena unicolor, can also degrade aflatoxins. mdpi.com Laccase acts on the double bond of the furan ring through an addition reaction. researchgate.netmdpi.com

Epoxide Hydrolases : These enzymes play a crucial role in cellular detoxification by converting reactive epoxides into their corresponding dihydrodiols. oup.com Microsomal epoxide hydrolase (mEH) has been shown to have a functional role in the detoxification of AFB1-8,9-epoxide, and it is a plausible agent for the detoxification of AFG1 9,10-epoxide. oup.comacs.org

The modification of the furan ring via epoxidation and subsequent hydrolysis to a dihydrodiol derivative is a key pathway for reducing the genotoxicity and carcinogenicity associated with Aflatoxin G1. researchgate.net

Table 2: Enzymes in Aflatoxin Epoxide Biotransformation

| Enzyme | Source (Example) | Action/Pathway |

| Aflatoxin Oxidase (AFO) | Armillariella tabescens | Acts on the furan ring, facilitating conversion to an epoxide and subsequent hydrolysis to a less toxic dihydrodiol. nih.govmdpi.com |

| Laccase | White-rot fungi (Cerrena unicolor) | Catalyzes the degradation of the aflatoxin molecule, targeting the double bond of the furan ring. mdpi.com |

| Epoxide Hydrolase | Mammalian liver microsomes, yeast | Catalyzes the hydrolysis of the reactive epoxide to form the corresponding dihydrodiol, a key detoxification step. oup.com |

| Cytochrome P450 | Human liver microsomes | Oxidizes aflatoxins to their reactive epoxide forms (a bioactivation step). nih.gov |

| Manganese Peroxidase (MnP) | Phanerochaete sordida | Degrades AFB1 into AFB1-8,9-dihydrodiol, likely via an epoxide intermediate. researchgate.netmdpi.com |

Academic Methodologies for the Analysis and Study of Aflatoxin G1 9,10 Epoxide

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and quantification of aflatoxins, including the precursor to the epoxide, Aflatoxin G1. These techniques are essential for isolating the analyte from complex sample matrices to ensure accurate measurement.

High-Performance Liquid Chromatography (HPLC) is a widely adopted method for the analysis of Aflatoxin G1. For enhanced sensitivity, HPLC systems are often coupled with fluorescence detectors (FLD). Aflatoxin G1, along with Aflatoxin B1, exhibits weak natural fluorescence. Therefore, a derivatization step is required to enhance the fluorescence signal, allowing for detection at very low concentrations. lcms.cziaea.org

Post-column derivatization is a common approach. This can be achieved photochemically using a UV lamp (a process known as UVE™), which hydroxylates AFG1, significantly increasing its fluorescence. lctech.de Another method involves bromination, where bromine is generated either photochemically or electrochemically and reacts with the aflatoxins post-separation to create highly fluorescent derivatives. lcms.cz Reversed-phase HPLC columns, such as C18, are typically used for the separation. nih.gov

Table 1: Example of HPLC-FLD Conditions for Aflatoxin G1 Analysis

| Parameter | Condition |

| Column | Ascentis® Express C18 (10 cm x 2.1 mm, 2.7 µm) sigmaaldrich.com |

| Mobile Phase | Water:Methanol:Acetonitrile (720:120:120, v/v/v) with potassium bromide and nitric acid sigmaaldrich.com |

| Flow Rate | 0.4 mL/min sigmaaldrich.com |

| Detector | Fluorescence Detector (FLD) |

| Wavelengths | Excitation: 360 nm, Emission: 440 nm nih.govsigmaaldrich.com |

| Derivatization | Post-column photochemical (UVE) or bromination lcms.czlctech.de |

This interactive table summarizes typical parameters for the HPLC analysis of Aflatoxin G1.

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique that offers high sensitivity and specificity for the identification and quantification of Aflatoxin G1. lcms.cz This method does not require derivatization, as detection is based on the mass-to-charge ratio of the analyte and its fragments. LC-MS/MS is particularly useful for confirming the presence of aflatoxins and for analyzing complex matrices where detector interferences can be an issue. nih.gov

The process involves chromatographic separation, followed by ionization of the analyte, typically using electrospray ionization (ESI) in positive mode. nih.gov The precursor ion corresponding to AFG1 is then selected and fragmented to produce characteristic product ions. Monitoring these specific transitions (Multiple Reaction Monitoring, MRM) provides unambiguous identification and precise quantification. nih.govchem-agilent.com High-Resolution Mass Spectrometry (HRMS) can also be employed for even greater specificity.

Table 2: Example of LC-MS/MS Parameters for Aflatoxin G1 Detection

| Parameter | Condition |

| LC System | Agilent 1200 series chem-agilent.com |

| MS System | Agilent 6460 Triple Quadrupole MS/MS chem-agilent.com |

| Column | Zorbax Eclipse C18 (4.6 x 50 mm, 1.8 µm) chem-agilent.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive nih.gov |

| Monitored Transition (AFG1) | Precursor Ion: m/z 329.1 -> Product Ion: m/z 243 sigmaaldrich.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) chem-agilent.com |

This interactive table outlines typical parameters used in LC-MS/MS methods for Aflatoxin G1 analysis.

Thin-Layer Chromatography (TLC) is a classic, cost-effective, and versatile method for the qualitative and semi-quantitative analysis of aflatoxins. researchgate.net The technique involves spotting a sample extract onto a plate coated with a stationary phase, such as silica (B1680970) gel. A solvent system (mobile phase) then moves up the plate via capillary action, separating the components of the sample based on their differential partitioning between the two phases. nih.gov

After development, the separated aflatoxins, including AFG1, are visualized under UV light (typically at 366 nm), where they exhibit fluorescence. researchgate.net Quantification can be done by visual comparison of the fluorescence intensity of the sample spot to that of known standards or by using a densitometer to scan the plate. researchgate.net While less sensitive and precise than HPLC or LC-MS, TLC is valuable for rapid screening of multiple samples. researchgate.netnih.gov

Effective sample preparation is critical to remove interfering components from the matrix before instrumental analysis. Immunoaffinity Column (IAC) chromatography is a highly selective and widely used cleanup technique for aflatoxins. lctech.deresearchgate.net These columns contain monoclonal antibodies that are highly specific to the aflatoxin group (including B1, B2, G1, and G2). mzfoodtest.com

During the procedure, a filtered sample extract is passed through the column. The antibodies bind specifically to the aflatoxins, while other matrix components are washed away. mzfoodtest.com The purified aflatoxins are then eluted from the column using a solvent like methanol. acs.org This process results in a very clean extract, which enhances the performance and longevity of analytical instruments like HPLC and LC-MS systems. mzfoodtest.comnih.gov IAC cleanup leads to outstanding chromatographic results with high recovery rates for AFG1, often greater than 90%. lctech.de

Spectroscopic Analysis of Epoxide and Adducts

While chromatographic methods are used to measure the parent aflatoxin, spectroscopic techniques can be employed to study the properties and reactions of the epoxide itself.

UV-Visible (UV-Vis) spectroscopy is a valuable tool for studying the reaction kinetics of highly reactive intermediates like aflatoxin epoxides. While specific studies on Aflatoxin G1 9,10-epoxide are less common, the principles are well-established from extensive research on the analogous Aflatoxin B1 8,9-epoxide. nih.govacs.org

The formation of the epoxide and its subsequent reactions, such as hydrolysis to a dihydrodiol or covalent binding to DNA, result in distinct changes in the UV-Vis absorption spectrum. nih.gov For instance, the hydrolysis of Aflatoxin B1 8,9-epoxide causes a red shift in the spectrum, with absorbance decreasing in one region and increasing in another, with a clear isosbestic point. nih.govresearchgate.net By monitoring the change in absorbance at a specific wavelength over time, the rate of the reaction can be precisely determined. acs.org This kinetic analysis provides crucial insights into the stability of the epoxide and its reactivity towards biological nucleophiles, which is fundamental to understanding its mechanism of toxicity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique extensively utilized for the structural and quantitative analysis of mycotoxins, including aflatoxins. mdpi.com It provides detailed information about the chemical environment of atomic nuclei, enabling precise molecular characterization and the identification of positional isomers. mdpi.com One- and two-dimensional NMR techniques are instrumental in elucidating the complex structures of these compounds. mdpi.comnih.gov

The primary limitation of NMR spectroscopy in the analysis of aflatoxin metabolites is its relatively low sensitivity compared to other techniques like mass spectrometry, especially when dealing with trace amounts in complex biological matrices. mdpi.com However, for purified samples or in synthetic studies, NMR remains an indispensable tool for unambiguous structural confirmation. mdpi.com

Synchronous Fluorescence Spectroscopy

Synchronous fluorescence spectroscopy is a sensitive technique used for the analysis of fluorescent compounds like aflatoxins. This method involves simultaneously scanning both the excitation and emission monochromators while maintaining a constant wavelength difference between them. This approach can simplify complex fluorescence spectra, narrow the spectral bands, and enhance the selectivity of the analysis, which is particularly useful for distinguishing between different aflatoxins in a mixture.

While direct studies employing synchronous fluorescence spectroscopy specifically for this compound are not extensively documented, the application of fluorescence spectroscopy for the quantitative analysis of aflatoxins in various matrices is well-established. nih.gov For instance, fluorescence spectroscopy coupled with multi-way methods has been developed for the determination of Aflatoxins B1 and B2 in peanuts. nih.gov HPLC with fluorescence detection is a cornerstone of aflatoxin analysis, often requiring derivatization of Aflatoxin B1 and G1 to enhance their fluorescence yield for lower detection limits. lcms.cz

The interaction of Aflatoxin G1 with DNA has been studied using fluorescence spectroscopy, where the binding constant was calculated to be 6.24 × 10⁴ L·mol⁻¹. nih.govresearchgate.net This indicates that fluorescence-based techniques are highly applicable to studying the interactions of Aflatoxin G1 and its metabolites. Given the structural similarity and fluorescent properties of aflatoxins, it is plausible that synchronous fluorescence spectroscopy could be optimized to selectively detect and quantify this compound and to study its interactions with biological macromolecules.

Immunoassays for Research Applications (e.g., Immunoaffinity Purification)

Immunoassays are highly specific and sensitive methods that utilize the binding affinity between an antibody and an antigen for detection and quantification. sci-hub.se In the context of aflatoxin research, immunoassays, particularly those involving immunoaffinity columns (IAC), are widely used for sample cleanup and purification prior to analysis by other techniques like HPLC or LC-MS/MS. lcms.czmzfoodtest.commzfoodtest.com

Immunoaffinity columns contain antibodies that specifically bind to aflatoxins, including Aflatoxin G1. mzfoodtest.commzfoodtest.com When a sample extract is passed through the column, the aflatoxins are selectively adsorbed by the antibodies, while other matrix components are washed away. mzfoodtest.com The bound aflatoxins can then be eluted with a suitable solvent, resulting in a cleaner and more concentrated sample for subsequent analysis. mzfoodtest.commzfoodtest.com This purification step significantly improves the accuracy and sensitivity of the detection method. mzfoodtest.com

Monoclonal antibodies with high affinity for various aflatoxins and their DNA adducts have been developed. nih.govjohnshopkins.edu These antibodies can be covalently bound to a solid support like Sepharose-4B to create affinity columns. nih.gov Such systems have been shown to quantitatively recover aflatoxins from various biological matrices, including human urine, serum, and milk. nih.gov While these antibodies are often generated against Aflatoxin B1, they frequently exhibit cross-reactivity with other aflatoxins like G1. researchgate.net

The use of immunoaffinity purification is a critical step in many research applications aimed at studying the presence and concentration of aflatoxins and their metabolites in complex samples.

Advanced Techniques for Molecular Interaction Studies (e.g., DNA Catalysis Kinetics)

Advanced techniques are employed to investigate the kinetics and mechanisms of the interaction between this compound and biological macromolecules, particularly DNA. These studies are often conducted using its more extensively researched counterpart, Aflatoxin B1 8,9-epoxide, with the findings providing insights applicable to this compound due to their structural and chemical similarities.

Stopped-flow kinetic analysis is a powerful technique used to study rapid reactions, such as the binding of aflatoxin epoxides to DNA. nih.govresearchgate.net This method allows for the measurement of reaction rates that occur on a sub-second timescale. Studies on Aflatoxin B1 8,9-epoxide have revealed that the presence of DNA accelerates the hydrolysis of the epoxide. nih.govresearchgate.net This phenomenon is attributed to a localized proton field on the periphery of the DNA molecule, which provides acid catalysis to the reaction. nih.govresearchgate.net

Kinetic studies have shown that the reaction of aflatoxin epoxides with DNA is significantly more efficient within the DNA environment compared to in an aqueous solution with free nucleosides. nih.gov The intercalation of the aflatoxin epoxide between DNA base pairs is a major contributor to this catalytic effect. nih.gov

The table below summarizes key kinetic parameters for the interaction of Aflatoxin B1 8,9-epoxide with DNA, which can serve as a model for understanding the reactivity of this compound.

| Kinetic Parameter | Value | Condition | Reference |

|---|---|---|---|

| Rate of hydrolysis in H₂O (k) | 0.6 s⁻¹ | 25°C | nih.gov |

| Dissociation constant (Kd) for reversible complex with calf thymus DNA | 0.43 mg ml⁻¹ (1.4 mM monomer equivalents) | - | nih.gov |

| Rate of reaction with guanine (B1146940) in calf thymus DNA (k) | 35 s⁻¹ | - | nih.gov |

| Extrapolated rate maximum for conjugation with DNA | 42 s⁻¹ | - | nih.govresearchgate.net |

| Half-maximal velocity DNA concentration | 1.8 mg ml⁻¹ (5.8 mM monomer equivalents) | - | nih.govresearchgate.net |

| Increase in hydrolysis rate by calf thymus DNA | 0.23 s⁻¹ | pH 6.2 with 0.17 mg DNA ml⁻¹ | nih.govresearchgate.net |

These advanced kinetic studies are fundamental to understanding the molecular mechanisms by which aflatoxin epoxides exert their biological effects.

Research Models for Investigating Aflatoxin G1 9,10 Epoxide Effects

In Vitro Cell Culture Models

In vitro models offer a controlled environment to investigate the specific cellular and molecular effects of Aflatoxin G1 9,10-epoxide, independent of systemic influences.

HepG2 Hepatoma Cell Lines for Genotoxicity Studies

The human hepatoma cell line, HepG2, is a widely utilized in vitro model for assessing the genotoxicity of chemical compounds, including mycotoxins. These cells are of particular interest because they retain many of the metabolic enzymes found in normal human liver cells, allowing for the bioactivation of procarcinogens like AFG1 into their reactive epoxide forms.

A comparative study on the genotoxicity of various aflatoxins and their precursors in three human cell lines, including HepG2, evaluated DNA damage using the γH2AX assay. nih.gov This assay detects the phosphorylation of the histone H2AX, a sensitive marker for DNA double-strand breaks. The results identified Aflatoxin G1 as one of the most genotoxic compounds tested in these cell lines, alongside sterigmatocystin (B1681140) (ST), aflatoxin B1 (AFB1), aflatoxicol (B190519) (AFL), and versicolorin (B1264617) A (VERA). nih.gov The study highlighted that the genotoxic potential of these compounds could be linked to specific metabolic activation pathways within the cells. nih.gov While the study focused on the parent compound AFG1, the observed genotoxicity is understood to be mediated by its metabolic conversion to the reactive 9,10-epoxide.

Bacterial Systems (e.g., E. coli, Salmonella typhimurium) for Mutagenesis Assays

Bacterial reverse mutation assays, such as the Ames test, are foundational in genetic toxicology for identifying substances that can cause gene mutations. These assays commonly use strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine for Salmonella). The mutagenic potential of a substance is determined by its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.

For procarcinogens like AFG1, these assays are typically performed in the presence of a metabolic activation system, such as a rat liver homogenate (S9 fraction), to facilitate the conversion of the compound into its mutagenic form. A study screening various aflatoxins for their mutagenic potential using the Ames test with Salmonella typhimurium in the presence of a rat liver preparation found that Aflatoxin G1 was mutagenic, although less potent than Aflatoxin B1. nih.gov The necessity of the liver homogenate for mutagenic activity indicates that the parent compound, AFG1, is not the ultimate mutagen, but rather its metabolite, the 9,10-epoxide, is responsible for inducing the mutations. nih.gov

Another investigation into the mutagenicity of photoactivated aflatoxins in Salmonella typhimurium TA100 provided further insights into the mutagenic capacity of AFG1. The results, summarized in the table below, demonstrate the mutant frequencies induced by different aflatoxins after photoactivation.

| Aflatoxin | Mutant Frequency (x 10-6) |

|---|---|

| AFB1 | 97 |

| AFG1 | 19 |

| AFB2 | 49 |

| AFG2 | 0 |

Microsomal Preparations for Metabolic Activation Studies

Microsomal preparations, particularly from the liver, are subcellular fractions rich in cytochrome P450 (CYP450) enzymes, which are essential for the metabolic activation of xenobiotics like aflatoxins. These preparations are used in in vitro assays to study the enzymatic conversion of parent compounds into their reactive metabolites. The process typically involves incubating the test compound (e.g., AFG1) with liver microsomes and necessary cofactors, such as NADPH.

Studies on the metabolic activation of the closely related Aflatoxin B1 have demonstrated that liver microsomes from rats can effectively convert it to its reactive 8,9-epoxide. nih.gov The specific CYP450 enzymes involved can be identified by using microsomes from animals pre-treated with different inducers. For instance, pretreatment with phenobarbital (B1680315) or 3-methylcholanthrene (B14862) can selectively induce different families of CYP450 enzymes, leading to variations in the metabolic profile of the aflatoxin. asm.org This approach allows researchers to investigate which specific enzymes are responsible for the epoxidation of aflatoxins. While much of the literature focuses on AFB1, the same principles and methodologies are applied to study the metabolic activation of AFG1 to this compound, providing insights into the enzymatic pathways leading to its genotoxicity.

In Vivo Animal Models (excluding human clinical trials)

In vivo animal models are indispensable for studying the systemic effects of this compound, including its metabolism, distribution, and the formation of macromolecular adducts in a whole-organism context.

Rodent Models (e.g., Rats, Mice) for Metabolic and Adduction Studies

Rodent models, especially rats and mice, have been instrumental in understanding the in vivo consequences of aflatoxin exposure. Following administration, aflatoxins are metabolized, primarily in the liver, to their reactive epoxides, which can then form covalent bonds with cellular macromolecules, most notably DNA. These DNA adducts are considered a critical step in the initiation of carcinogenesis.

A sensitive immunocytochemical study was conducted to visualize and quantify DNA adducts of both Aflatoxin B1 and Aflatoxin G1 in various tissues of rats exposed to single and multiple doses. oup.com The study revealed a notable intercellular variation in the levels of these adducts in the kidney and lung, whereas the binding was more uniform in the liver. oup.com This differential adduction pattern across tissues and cell types provides valuable information regarding the potential target organs for the carcinogenic effects of AFG1. The formation of these adducts is a direct consequence of the in vivo metabolic activation of AFG1 to its 9,10-epoxide.

The following table summarizes the detection of Aflatoxin G1-DNA adducts in different rat tissues as observed in the study.

| Tissue | Adduct Detection |

|---|---|

| Liver | Homogeneous binding |

| Kidney | Marked intercellular variation |

| Lung | Marked intercellular variation |

| Oesophagus | Not detected |

| Forestomach | Not detected |

| Colon | Not detected |

| Spleen | Not detected |

| Testes | Not detected |

Aquatic Animal Models (e.g., Salmonid Fish)

Aquatic animal models, particularly salmonid fish such as rainbow trout, are highly sensitive to the toxic effects of aflatoxins and serve as important models for studying aflatoxicosis. Rainbow trout, for instance, are known to be one of the most susceptible species to the carcinogenic effects of Aflatoxin B1. nih.gov Aflatoxin exposure in fish can lead to a range of adverse health outcomes, including poor growth, anemia, liver damage, and increased susceptibility to diseases. nih.govnih.gov

The liver is a primary target organ for aflatoxin toxicity in fish, and histopathological examinations often reveal significant damage. A study of fish in Nyeri, Kenya, found that trout from farms with aflatoxin-contaminated feed exhibited enlarged livers with nodules, which microscopically showed large, dark basophilic hepatic cells with hyperchromatic nuclei. nih.gov Although much of the research in aquatic models has centered on Aflatoxin B1, the pronounced sensitivity of salmonids to aflatoxins in general makes them a relevant and valuable model for investigating the metabolic pathways and toxicological effects of Aflatoxin G1 and its 9,10-epoxide.

Structure Activity Relationship Studies of Aflatoxin G1 9,10 Epoxide

Comparative Analysis of Aflatoxin G1 vs. Aflatoxin B1 Epoxide Reactivity and Biological Potency

Aflatoxin G1 (AFG1) and Aflatoxin B1 (AFB1) are structurally similar mycotoxins, with the primary difference being the presence of a δ-lactone ring in AFG1 in place of the cyclopentenone ring in AFB1. This structural alteration has profound implications for the biological activity of their respective epoxides. While both are activated by cytochrome P450 enzymes to form reactive epoxides—Aflatoxin G1 9,10-epoxide and Aflatoxin B1 8,9-epoxide—their potencies differ significantly.

Research indicates that AFG1 generally exhibits lower carcinogenic and toxic potency compared to AFB1. nih.govsemanticscholar.org In vivo studies in rats have demonstrated that the binding of AFG1 to liver and kidney cellular macromolecules, including DNA and RNA, is lower than that of AFB1. nih.gov For instance, two hours after intraperitoneal injection, the amount of radiolabeled AFG1 bound to liver DNA was approximately one-fourth of that observed for AFB1. nih.gov

Interestingly, the difference in biological potency does not appear to stem from a significant difference in the intrinsic chemical reactivity of the epoxides themselves. Chemical activation studies have shown that similar amounts of AFG1 and AFB1 are converted to their respective epoxides and bind to DNA in vitro, suggesting a comparable inherent electrophilicity of the epoxide groups. nih.gov The disparity in their biological effects is therefore more likely attributable to factors influencing the accessibility of the epoxide to its target, such as its interaction with DNA.

Table 1: Comparative Biological Potency of Aflatoxin G1 and Aflatoxin B1

| Feature | Aflatoxin G1 | Aflatoxin B1 | Reference |

| Carcinogenic Potency | Lower | Higher | nih.gov |

| Binding to Liver DNA (in vivo) | Lower | Higher | nih.gov |

| Binding to Liver RNA (in vivo) | Lower | Higher | nih.gov |

Influence of Molecular Structure on DNA Binding Affinity and Specificity

The molecular structure of this compound plays a pivotal role in its interaction with DNA, influencing both its binding affinity and the specificity of adduct formation. The key structural feature distinguishing AFG1 from AFB1, the δ-lactone ring, reduces the planarity of the molecule. This decreased planarity hinders the ability of AFG1 to intercalate between the base pairs of the DNA double helix, a critical step for the subsequent covalent binding of the epoxide.

The reduced DNA binding affinity of AFG1 has been estimated to be approximately one order of magnitude lower than that of AFB1. nih.gov Despite this lower affinity, AFG1 epoxide, like AFB1 epoxide, forms a major adduct with the N7 position of guanine (B1146940) residues in DNA. The primary adduct formed is trans-9,10-dihydro-9-(7-guanyl)-10-hydroxy-aflatoxin G1. nih.gov This indicates that while the efficiency of binding is reduced, the specificity for guanine remains.

Table 2: Molecular Structure and its Influence on DNA Interaction

| Structural Feature | This compound | Aflatoxin B1 8,9-epoxide | Influence on DNA Interaction | Reference |

| Ring System | δ-lactone ring | Cyclopentenone ring | The δ-lactone ring reduces molecular planarity, hindering DNA intercalation. | nih.gov |

| DNA Binding Affinity | Lower (approx. 10-fold) | Higher | Reduced intercalation leads to lower binding affinity. | nih.gov |

| Major DNA Adduct | trans-9,10-dihydro-9-(7-guanyl)-10-hydroxy-aflatoxin G1 | 8,9-dihydro-8-(N7-guanyl)-9-hydroxy-aflatoxin B1 | Both epoxides exhibit specificity for the N7 position of guanine. | nih.gov |

Role of Furan (B31954) and Lactone Rings in Toxicological Activity and Detoxification

The toxicological activity of this compound is intrinsically linked to the chemical properties of its furan and lactone rings. The terminal furan ring contains the double bond that is the site of epoxidation by cytochrome P450 enzymes. nih.gov This bioactivation step is essential for the genotoxicity of the molecule, as the resulting epoxide is the ultimate carcinogen that covalently binds to DNA. nih.gov

The lactone ring is also a critical determinant of the toxicity of aflatoxins. The integrity of this ring is necessary for the biological activity of the molecule. Cleavage of the lactone ring, which can occur under alkaline conditions, results in a significant reduction in toxicity and mutagenicity. researchgate.netmdpi.com This detoxification pathway leads to the formation of a non-fluorescent compound with greatly diminished biological activity. mdpi.com

Detoxification of this compound can occur through several enzymatic pathways targeting these functional groups. Epoxide hydrolases can catalyze the hydrolysis of the epoxide to a less reactive dihydrodiol. researchgate.net Furthermore, enzymes such as aflatoxin oxidase and laccase can act on the furan ring, leading to its degradation and a reduction in toxicity. nih.gov The opening of the lactone ring can also be facilitated by certain enzymes, providing another route for detoxification. nih.gov

Table 3: Functional Roles and Detoxification of Furan and Lactone Rings in this compound

| Molecular Moiety | Role in Toxicological Activity | Detoxification Mechanisms | Reference |

| Furan Ring | Site of epoxidation to form the reactive 9,10-epoxide, which is the ultimate carcinogen. | Enzymatic degradation by aflatoxin oxidase and laccase. | nih.gov |

| Lactone Ring | Essential for the overall toxicity and mutagenicity of the molecule. | Cleavage of the ring under alkaline conditions or by enzymatic action, leading to a significant reduction in biological activity. | researchgate.netmdpi.com |

| Epoxide Group | Covalently binds to the N7 position of guanine in DNA, leading to genotoxicity. | Hydrolysis to a dihydrodiol, catalyzed by epoxide hydrolases. | researchgate.net |

Research Gaps and Future Directions in Aflatoxin G1 9,10 Epoxide Research

Elucidation of Underexplored Metabolic Pathways

The metabolic activation of Aflatoxin G1 (AFG1) to its reactive intermediate, Aflatoxin G1 9,10-epoxide, is a critical step in its mechanism of toxicity. This bioactivation is primarily carried out by the Cytochrome P450 (CYP450) enzyme system in the liver. nih.govnih.gov While the pathways for the more extensively studied Aflatoxin B1 (AFB1) are well-documented—implicating enzymes like CYP3A4 and CYP1A2 in the formation of AFB1-8,9-epoxide—the specific human CYP isozymes responsible for AFG1 epoxidation are not as thoroughly characterized. nih.govmdpi.comaminer.org Research has identified CYP2A6, CYP3A37, CYP1A5, and CYP1A1 as responsible for AFB1 bioactivation in poultry, but equivalent detailed studies for AFG1 are less common. nih.gov

A primary detoxification pathway for the reactive epoxide involves conjugation with glutathione (B108866) (GSH), a reaction catalyzed by glutathione-S-transferase (GST) enzymes. nih.govresearchgate.net This process converts the toxic epoxide into a more water-soluble, excretable conjugate, mitigating its ability to form harmful adducts with cellular macromolecules like DNA. researchgate.net However, significant gaps remain in understanding the specific GST isozymes involved in AFG1 9,10-epoxide detoxification in humans and other species. The interindividual and interspecies differences in the expression and activity of these metabolizing enzymes are key determinants of susceptibility to AFG1's toxic effects, yet these variations are not fully elucidated. nih.govaminer.org Future research should focus on identifying the full profile of enzymes involved in both the activation and detoxification of AFG1, providing a clearer picture of its metabolic fate and the factors influencing its toxicity.

Further Understanding of Oxidative Stress Contributions to Genotoxicity

Aflatoxin-induced toxicity is strongly associated with the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms. nih.govresearchgate.netsemanticscholar.org The metabolism of aflatoxins can lead to the generation of free radicals, which initiate lipid peroxidation in cell membranes and cause oxidative damage to DNA. researchgate.netnih.gov For Aflatoxin G1 specifically, studies have shown that it induces oxidative stress by increasing ROS generation in human lung alveolar type II cells (A549 cells). nih.gov

This increase in ROS contributes directly to the genotoxicity of AFG1. The resulting oxidative DNA damage includes the formation of DNA double-strand breaks, a severe form of DNA damage. nih.gov This mechanism is a key component of aflatoxin-induced cytotoxicity and carcinogenicity. researchgate.net While the link between aflatoxins and oxidative stress is established, further research is needed to fully understand the intricate interplay between AFG1 9,10-epoxide formation, the subsequent generation of specific ROS, and the precise types of oxidative DNA lesions that are formed. A deeper characterization of these pathways could reveal specific biomarkers of AFG1-induced oxidative damage and identify potential targets for therapeutic interventions aimed at mitigating its genotoxic effects. nih.gov

Characterization of Biological Activity of Bioconjugated Metabolites

Following its formation, this compound can react with various cellular nucleophiles, leading to the formation of bioconjugated metabolites. The most significant of these reactions is the covalent binding of the epoxide to DNA, primarily at the N7 position of guanine (B1146940) residues, to form DNA adducts. nih.gov This process is considered the primary mechanism of aflatoxin-induced genotoxicity and carcinogenicity, as these adducts can lead to genetic mutations if not repaired. nih.govnih.gov The exo isomer of the epoxide is the genotoxic form that reacts efficiently with DNA, a reaction that occurs rapidly from an intercalated state. nih.gov

Development of Novel Detoxification Strategies and Safety Assessment of Degradation Products

Given the prevalence of aflatoxin contamination in food and feed, significant research has focused on developing effective detoxification strategies. researchgate.net These methods can be broadly categorized as physical, chemical, and biological. nih.govnih.gov